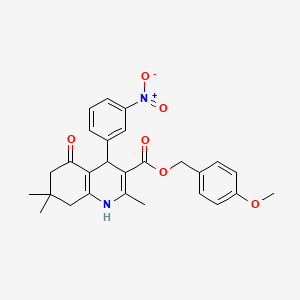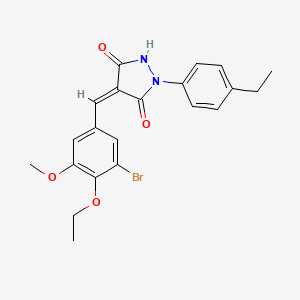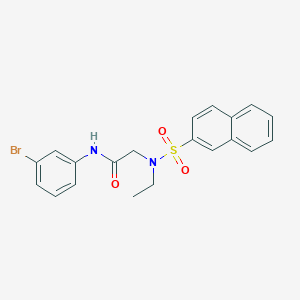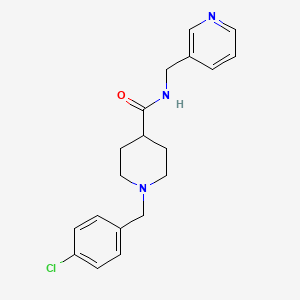![molecular formula C17H19FN2O4S B5113456 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5113456.png)
5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide, also known as FSMB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. FSMB belongs to the class of sulfonamide compounds, which have been used in the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.
Wirkmechanismus
The exact mechanism of action of 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide is not fully understood. However, studies have suggested that 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide may exert its therapeutic effects through multiple pathways. In cancer research, 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been shown to induce apoptosis and cell cycle arrest in cancer cells. 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has also been shown to inhibit the activity of histone deacetylase (HDAC), which plays a role in cancer progression. In bacterial infections, 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been shown to disrupt bacterial cell membrane integrity and inhibit bacterial protein synthesis.
Biochemical and Physiological Effects:
5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been shown to have various biochemical and physiological effects. In cancer research, 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been shown to inhibit the expression of cancer-related genes, including Bcl-2 and cyclin D1. 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has also been shown to induce the expression of tumor suppressor genes, such as p53. In bacterial infections, 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been shown to inhibit the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV. Furthermore, 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has several advantages for lab experiments. Firstly, 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide is a stable compound that can be easily synthesized with good yield. Secondly, 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been shown to have potent therapeutic effects in various diseases, making it a promising candidate for further investigation. However, there are also limitations to using 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide in lab experiments. Firstly, the exact mechanism of action of 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide is not fully understood, making it difficult to optimize its therapeutic effects. Secondly, 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide may have off-target effects, which could limit its clinical application.
Zukünftige Richtungen
For the investigation of 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide include further elucidation of its mechanism of action, optimization of synthesis and formulation, investigation in combination with other therapeutic agents, and investigation in animal models and clinical trials.
Synthesemethoden
The synthesis of 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide involves the reaction of 4-fluoroaniline with p-toluenesulfonyl chloride to form 4-fluoro-N-tosylaniline. This intermediate is then reacted with 2-methoxy-N-propylbenzamide in the presence of a base to produce 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide. The synthesis of 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been optimized to yield a high purity product with good yield.
Wissenschaftliche Forschungsanwendungen
5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been extensively studied for its potential as a therapeutic agent in various diseases. In cancer research, 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has also been investigated for its anti-inflammatory and antibacterial properties. In a study conducted by Zhang et al., 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide was found to have potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Furthermore, 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been investigated for its potential as a therapeutic agent in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-[(4-fluorophenyl)sulfamoyl]-2-methoxy-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c1-3-10-19-17(21)15-11-14(8-9-16(15)24-2)25(22,23)20-13-6-4-12(18)5-7-13/h4-9,11,20H,3,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQPRUOIUZROGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-fluorophenyl)sulfamoyl]-2-methoxy-N-propylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-propylpiperazine](/img/structure/B5113382.png)
![2-{[1-(3-ethoxybenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5113390.png)
![7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B5113397.png)

![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5113410.png)
![methyl 3-{[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate](/img/structure/B5113419.png)
![{4-[4-(4-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}(phenyl)methanone](/img/structure/B5113434.png)


![N-[5-(1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5113458.png)

![N-[2-(3-methoxyphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5113479.png)
